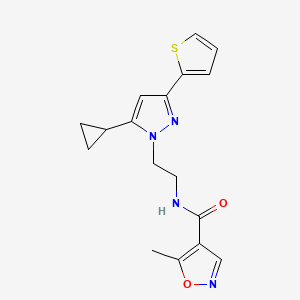![molecular formula C15H18N2O2 B2967042 N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide CAS No. 2361807-37-4](/img/structure/B2967042.png)
N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide, also known as BOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. BOPA is a derivative of pyrrolidine and has been synthesized using various methods. The purpose of
Mécanisme D'action
N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide is a substrate for various enzymes, including cysteine proteases and serine hydrolases. Upon cleavage by these enzymes, N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide releases a fluorescent product, which can be detected using spectroscopic methods. N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been used to study the activity of enzymes involved in various biological processes, including inflammation, apoptosis, and cancer.
Biochemical and Physiological Effects
N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease involved in the degradation of extracellular matrix proteins. N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has also been shown to inhibit the activity of fatty acid amide hydrolase, an enzyme that regulates endocannabinoid signaling. Inhibition of this enzyme results in increased levels of endocannabinoids, which have been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its high selectivity for various enzymes and its ability to produce a fluorescent product upon cleavage. However, N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has some limitations, including its sensitivity to pH and temperature, which can affect its stability and fluorescence. N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide also has limited solubility in water, which can affect its use in aqueous environments.
Orientations Futures
N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has several potential future directions, including the development of more selective and potent inhibitors for various enzymes. N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide could also be used in the development of imaging agents for detecting the activity of enzymes in vivo. Further research is needed to understand the biochemical and physiological effects of N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide and its potential applications in various fields, including medicine and biotechnology.
Conclusion
N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been synthesized using various methods and has been used in various scientific research applications, including as a fluorescent probe for detecting the activity of cysteine proteases. N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its high selectivity for various enzymes and its ability to produce a fluorescent product upon cleavage. However, N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has some limitations, including its sensitivity to pH and temperature and limited solubility in water. Further research is needed to understand the biochemical and physiological effects of N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide and its potential applications in various fields.
Méthodes De Synthèse
N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been synthesized using different methods, including the reaction of N-benzylpyrrolidine-3,4-dicarboxylic anhydride with propargylamine in the presence of triethylamine. Another method involves the reaction of N-benzylpyrrolidine-3,4-dicarboxylic anhydride with propargyl alcohol in the presence of triethylamine. Both methods result in the formation of N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide, which can be purified using column chromatography.
Applications De Recherche Scientifique
N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been used in various scientific research applications, including as a fluorescent probe for detecting the activity of cysteine proteases. It has also been used as a substrate for studying the activity of serine hydrolases. N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been used in the development of selective inhibitors for various enzymes, including cathepsin B, a lysosomal cysteine protease. N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has also been used in the development of inhibitors for fatty acid amide hydrolase, an enzyme that regulates endocannabinoid signaling.
Propriétés
IUPAC Name |
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-14(18)16-9-13-8-15(19)17(11-13)10-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWNNRVTQLLSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CC(=O)N(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2966961.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2966964.png)
![3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid](/img/structure/B2966966.png)
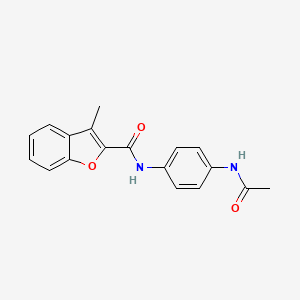
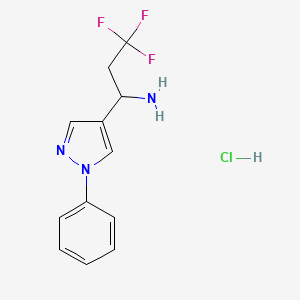
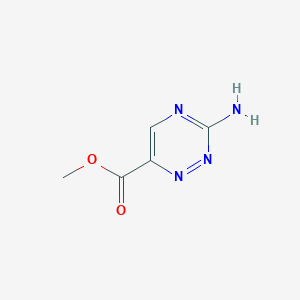
![(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B2966972.png)
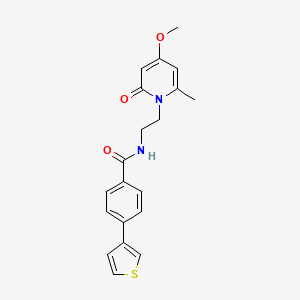
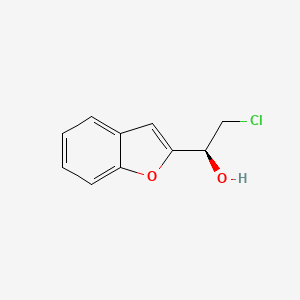
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide](/img/structure/B2966976.png)
